3H-benzo[e]benzimidazol-2-amine
Overview
Description
3H-benzo[e]benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-benzo[e]benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. This reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired benzimidazole product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as copper or palladium can facilitate the cyclization reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions: 3H-benzo[e]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can introduce functional groups such as nitro or hydroxyl groups onto the benzimidazole ring.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic substitution reactions can introduce substituents such as halogens or alkyl groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitrobenzimidazole derivatives, while reduction can produce aminobenzimidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3H-benzo[e]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, benzimidazole derivatives can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis . Additionally, benzimidazole compounds can bind to DNA and RNA, interfering with their replication and transcription processes .
Comparison with Similar Compounds
1H-benzimidazole: A simpler benzimidazole derivative with similar biological activities.
2-aminobenzimidazole: Another derivative with an amino group at the 2-position, known for its antimicrobial properties.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions, used as a precursor in the synthesis of vitamin B12.
Uniqueness: 3H-benzo[e]benzimidazol-2-amine is unique due to its specific substitution pattern and the resulting electronic and steric effects. These effects can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3H-benzo[e]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUJQFOCMARCSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241622 | |
Record name | 1H-Naphth(1,2-d)imidazole, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94785-93-0 | |
Record name | 1H-Naphth(1,2-d)imidazole, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094785930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Naphth(1,2-d)imidazole, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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